

Phylogenetic analysis of Allatostatin precursor proteins across species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Allatostatin II
Cat. No.:	B15599181

[Get Quote](#)

An Objective Guide to the Phylogenetic Analysis of Allatostatin Precursor Proteins

This guide provides a comparative overview of the phylogenetic analysis of Allatostatin (AST) precursor proteins across various species. It is intended for researchers, scientists, and drug development professionals interested in the evolution, structure, and function of this diverse neuropeptide family. The guide details the different types of Allatostatins, summarizes quantitative data from comparative studies, provides detailed experimental protocols for phylogenetic analysis, and illustrates key evolutionary and functional pathways.

Introduction to Allatostatins

Allatostatins (ASTs) are a superfamily of neuropeptides found in insects and other arthropods that were initially identified based on their ability to inhibit the synthesis of juvenile hormone (JH) in cockroaches^{[1][2]}. Subsequent research has revealed that their functions are highly pleiotropic and context-dependent, regulating processes such as feeding, digestion, growth, metabolism, sleep, and activity^{[3][4]}.

There are three structurally and functionally distinct families of Allatostatins, designated A, B, and C, which do not share sequence homology and have unique evolutionary histories^{[2][3][5]}. Phylogenetic analysis of AST precursor proteins and their corresponding G protein-coupled receptors (GPCRs) is crucial for understanding the evolutionary relationships within this superfamily and for identifying orthologs across distant phyla^{[3][6]}.

The Allatostatin Superfamily

The AST superfamily is categorized into three main types based on conserved C-terminal motifs and precursor organization.

- Allatostatin-A (AST-A / FGLa): This is the largest and most studied family, characterized by a highly conserved C-terminal sequence of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (YXFGlamide)[1][7][8]. The allatostatic (JH-inhibiting) function of AST-A appears to be restricted to certain insect orders like cockroaches and crickets[3][5]. In other insects, such as *Drosophila melanogaster*, they regulate feeding, sleep, and gut motility[3][4]. AST-A receptors are homologous to vertebrate galanin and somatostatin receptors, suggesting a deep evolutionary origin[3].
- Allatostatin-B (AST-B / MIP): These peptides are characterized by a conserved C-terminal motif W(X)6Wamide and often exhibit myoinhibitory properties, inhibiting the contraction of visceral muscles[5]. Due to these properties, they are also referred to as myoinhibitory peptides (MIPs). AST-B peptides are involved in regulating ecdysis, circadian rhythms, and reproduction[5].
- Allatostatin-C (AST-C / PISCF): This family is defined by an uncommon C-terminal sequence containing Pro-Ile-Ser-Cys-Phe (PISCF) and a disulfide bridge between two cysteine residues[5][9]. AST-C is the only type known to inhibit JH synthesis in Lepidoptera[5]. Phylogenetic analyses have shown a close relationship between AST-C receptors and vertebrate somatostatin receptors, leading to the conclusion that they are orthologous peptides[6].

Comparative Data on Allatostatin Precursors

The analysis of AST precursor proteins reveals significant variation in the number and arrangement of peptides even between related species. This data is critical for understanding the evolutionary dynamics of neuropeptide processing and function.

Species	Taxon	AST Type	Peptides per Precursor	Conserved C-terminal Motif	Key Findings & Reference
Diploptera punctata (Cockroach)	Dictyoptera	A	13	Y/FXFGLamide	Precursor organization is conserved with <i>P. americana</i> , with 5 peptides perfectly conserved between the two species. [1]
Periplaneta americana (Cockroach)	Dictyoptera	A	14	Y/FXFGLamide	Despite size similarity, the precursor gene specifies a much smaller transcript (5.0 kb) than in <i>D. punctata</i> (9.2 kb).[1]
Drosophila melanogaster (Fruit Fly)	Diptera	A	4	YSFGLamide	The precursor encodes four putative AST-A peptides (Drostatins A1-4).[8] The peptides activate two distinct receptors,

						DAR-1 and DAR-2. [8]
Manduca sexta (Tobacco Hornworm)	Lepidoptera	C	1	PISCF		First insect from which AST-C was identified; inhibits JH production in larvae and adult females. [5][9]
Bombyx mori (Silkworm)	Lepidoptera	C	1	PISCF		AST-C inhibits JH biosynthesis at all development al stages. [5]
Scylla paramamosai n (Mud Crab)	Crustacea	C	1	PISCF		AST-C plays a role in inhibiting ecdysone (molting hormone) biosynthesis. [9]

Experimental Protocols

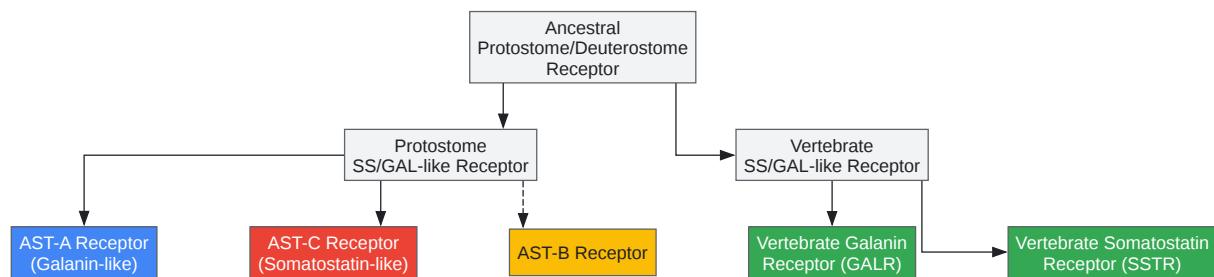
Phylogenetic Tree Construction via Bayesian Inference

Bayesian inference has become a standard method in molecular phylogenetics for its ability to handle complex evolutionary models and provide robust probability estimates for trees[\[10\]\[11\]](#). The following is a generalized protocol for the phylogenetic analysis of AST precursor protein sequences.

Objective: To infer the evolutionary relationships between Allatostatin precursor protein sequences from different species.

Methodology:

- Sequence Acquisition and Preparation:
 - Obtain full-length amino acid sequences of AST precursor proteins from public databases such as NCBI GenBank, UniProt, or specialized resources like the Neuropeptide Database[12].
 - Ensure sequences are orthologs to avoid errors from comparing paralogous genes[10].
 - Create a multiple sequence alignment (MSA) using software like MAFFT or ClustalW[6]. The accuracy of the alignment is critical for a reliable phylogenetic analysis[10].
- Selection of an Evolutionary Model:
 - Use software like MEGA or ProtTest to determine the best-fit model of amino acid substitution for the aligned dataset[13]. This step is crucial as an inappropriate model can lead to erroneous phylogenetic inferences[11]. Common models include JTT, WAG, or LG.
- Bayesian Phylogenetic Inference:
 - Utilize a Bayesian phylogenetic program such as MrBayes or BEAST[10].
 - Setup: Input the sequence alignment and specify the chosen substitution model.
 - Markov Chain Monte Carlo (MCMC) Analysis: The software uses MCMC algorithms to explore the "tree space" and approximate the posterior probability distribution of possible trees[11][14].
 - Parameters: Set the number of MCMC runs (typically at least two) and generations (e.g., 1,000,000 or more, until convergence is reached)[6]. A portion of the initial samples (e.g., the first 25%) is discarded as "burn-in" to ensure the analysis has reached a stable state[6][13].
- Assessing Convergence and Summarization:

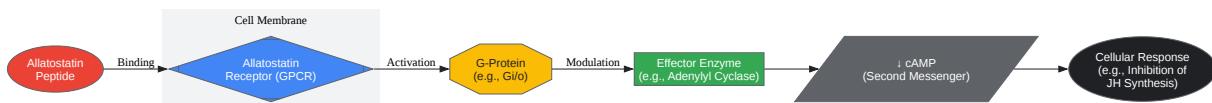

- Diagnose the MCMC runs to ensure they have converged on a similar result. This is often done by checking that the standard deviation of split frequencies between runs is below a threshold (e.g., <0.01) and by visually inspecting trace plots of parameters.
- Generate a consensus tree from the posterior distribution of trees. The values at the nodes of this tree represent the posterior probabilities—the statistical support for that particular clade.

• Tree Visualization:

- Use software like FigTree to visualize and annotate the final consensus phylogenetic tree[13].

Visualizing Evolutionary and Signaling Pathways Phylogenetic Relationships of Allatostatin Superfamily

The evolutionary history of the Allatostatin superfamily shows deep connections to signaling systems in vertebrates. AST-A and AST-C receptors are part of a larger GPCR family that includes vertebrate somatostatin and galanin receptors, suggesting a common ancestral signaling system[3][6].



[Click to download full resolution via product page](#)

Caption: Simplified phylogeny of Allatostatin receptors and their vertebrate orthologs.

Generalized Allatostatin Signaling Pathway

Allatostatins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding event initiates an intracellular signaling cascade that leads to a physiological response, such as the inhibition of hormone synthesis or muscle contraction[2][15]. The specific downstream pathway can vary depending on the receptor and the G-protein it couples to[8].

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for an inhibitory Allatostatin receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of the allatostatin neuropeptide precursors in the distantly related cockroaches *Periplaneta americana* and *Diptoptera punctata* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling in *Drosophila* Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstructing the Origins of the Somatostatin and Allatostatin-C Signaling Systems Using the Accelerated Evolution of Biodiverse Cone Snail Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lepidopteran peptides of the allatostatin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type A allatostatins from *Drosophila melanogaster* and *Diplotera punctata* activate two *Drosophila* allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab *Scylla paramamosain* [frontiersin.org]
- 10. A biologist's guide to Bayesian phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bayesian inference in phylogeny - Wikipedia [en.wikipedia.org]
- 12. Neuropeptide Database - Search [isyslab.info]
- 13. researchgate.net [researchgate.net]
- 14. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 15. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Phylogenetic analysis of Allatostatin precursor proteins across species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599181#phylogenetic-analysis-of-allatostatin-precursor-proteins-across-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com